molecular formula C19H16N2O2 B2519144 2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione CAS No. 39662-65-2

2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione

Cat. No.: B2519144
CAS No.: 39662-65-2
M. Wt: 304.349
InChI Key: OZHCGSGZRLUISK-UHFFFAOYSA-N
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Description

2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C19H16N2O2 and its molecular weight is 304.349. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research has been conducted on the synthesis of indolo[2,1-a]isoquinoline and pyrrolo[2,1-a]isoquinoline nuclei, important for their potential applications in pharmaceuticals and materials science. Lötter et al. (2007) describe a method for synthesizing these compounds from N-benzylindole or ethyl 1H-indol-1-ylacetate precursors, utilizing Suzuki–Miyaura coupling reactions followed by a nucleophilic attack that forms the target compounds (Lötter et al., 2007).

Antiviral Activity

Research into the antiviral properties of derivatives has led to the identification of compounds with potential therapeutic effects. Ivashchenko et al. (2014) synthesized derivatives that showed efficacy against influenza A virus in vitro and in vivo, demonstrating the potential of these compounds in antiviral therapy (Ivashchenko et al., 2014).

Applications in Solar Energy

The application of carboxylated cyanine dyes in dye-sensitized solar cells highlights the potential of these compounds in improving photoelectric conversion efficiency. Wu et al. (2009) found that co-sensitization with these dyes can significantly enhance the performance of solar cells, suggesting a promising avenue for the development of more efficient renewable energy technologies (Wu et al., 2009).

Heterocyclic Compound Synthesis

Ohta (2010) developed a copper-catalyzed synthesis method for 2-(aminomethyl)indole and related compounds, showcasing the utility of these processes in creating complex nitrogen-containing heterocycles. This work demonstrates the importance of these compounds in medicinal chemistry and drug development (Ohta, 2010).

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18-11-13-5-1-2-7-16(13)19(23)21(18)10-9-14-12-20-17-8-4-3-6-15(14)17/h1-8,12,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHCGSGZRLUISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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